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Compound of Interest

Compound Name: Piperidine-1-carboximidamide

Cat. No.: B1295648

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous
FDA-approved drugs. Its conformational flexibility and ability to present substituents in well-
defined spatial orientations make it an ideal building block for engaging with biological targets.
When functionalized to piperidine-1-carboximidamide and its broader carboxamide
derivatives, this scaffold unlocks a vast chemical space with diverse therapeutic applications.
This technical guide provides a comprehensive overview of the synthesis, biological activities,
and therapeutic potential of piperidine-1-carboximidamide and related structures, offering
valuable insights for drug discovery and development.

Therapeutic Applications: A Scaffold of Broad
Potential

The piperidine-1-carboximidamide core and its carboxamide analogues have been
successfully employed in the development of potent and selective modulators for a range of
biological targets. These include enzyme inhibitors, receptor antagonists, and antimicrobial
agents, demonstrating the scaffold's remarkable versatility.

Antimalarial Agents: Targeting the Parasite's
Proteasome
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A significant breakthrough in antimalarial drug discovery has been the identification of
piperidine carboxamides as potent and species-selective inhibitors of the Plasmodium
falciparum 20S proteasome (Pf20S[35).[1][2] Unlike human proteasomes, the parasite's
proteasome has unique structural features that can be exploited for selective targeting.
Compounds such as SW042 have demonstrated sub-micromolar activity against both drug-
sensitive and multidrug-resistant strains of P. falciparum.[3][4] These inhibitors bind to a novel,
unexplored pocket at the interface of the 5, 36, and 3 subunits, distant from the catalytic
threonine, which accounts for their high selectivity.[1][4]

Table 1: In Vitro Antimalarial Activity of Piperidine Carboxamide Derivatives

P. P.
) ] Human Cytotoxic
falciparu falciparu .
Compoun Pf20SB5 Proteaso ity Referenc
m 3D7 m Dd2
d IC50 (M) me (HepG2 e
EC50 EC50 S
Inhibition cells)
(M) (M)
No No
SW042 0.14-0.19 0.14-0.19 ~05 significant cytotoxicity  [2][3]
inhibition observed
Not Not
(S)-SW042  ~0.15 ~0.15 ~0.4 B B [2]
specified specified
Not Not Not Not
SwWa858 ~0.05 N N N N [2]
specified specified specified specified
Not Not Not Not
SW923 ~0.03 N B N N [2]
specified specified specified specified
Epoxomici Not Not
0.0068 0.0104 N Potent N [5]
n* specified specified

Note: Epoxomicin is a known proteasome inhibitor included for comparison.

Modulators of Transient Receptor Potential (TRP)
Channels for Pain Management
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Piperidine carboxamides have emerged as a promising class of antagonists for the Transient
Receptor Potential Vanilloid 1 (TRPV1) channel, a key integrator of noxious stimuli in pain
pathways.[6][7] By blocking TRPV1, these compounds can effectively reduce pain perception.
Furthermore, derivatives of this scaffold have been identified as potent, noncovalent agonists of
the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, another important target in pain
and inflammation.[8][9] These modulators bind to a hydrophobic site at the interface of
transmembrane segments, offering a novel mechanism for regulating channel activity.[9]

Table 2: Activity of Piperidine Carboxamides as TRPV1 Antagonists

hTRPV1 Binding Functional Activity
IC50 (nM) IC50 (nM)

Compound Reference

Benzoxazinone Amide
L 5 [7][10]
Derivative

Enzyme Inhibitors for Neurological Disorders

The piperidine carboxamide scaffold has been successfully utilized to develop inhibitors of key
enzymes in the endocannabinoid system: Fatty Acid Amide Hydrolase (FAAH) and
Monoacylglycerol Lipase (MAGL).[11][12] Inhibition of these enzymes increases the levels of
endogenous cannabinoids, which has therapeutic potential for a variety of neurological and
psychiatric disorders. Both selective and dual inhibitors have been developed from this
chemical series.[11][13] Additionally, N-benzylpiperidine carboxamide derivatives have shown
promise as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease.[14]

Table 3: FAAH and MAGL Inhibition by Piperidine Carboxamide Derivatives
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FAAH IC50 MAGL IC50 .

Compound Selectivity Reference
(nM) (nM)

JZL195

(piperazine 2 4 Dual [13][15]

carbamate)

PF750

(piperidine 16.2 >10,000 FAAH selective [16]

carboxamide)

Serotonin 5-HT2C Receptor Positive Allosteric
Modulators

In the realm of receptor modulation, 4-phenylpiperidine-2-carboxamide analogues have been
identified as positive allosteric modulators (PAMs) of the serotonin 5-HT2C receptor.[17][18] By
potentiating the effect of the endogenous ligand serotonin, these PAMs offer a novel
therapeutic strategy for conditions such as obesity and substance use disorders, where 5-
HT2C receptor signaling is implicated.[14][18]

Table 4: Activity of 4-Phenylpiperidine-2-carboxamide Analogues as 5-HT2C PAMs

5-HT EC50 Fold % Max Response

Compound ) Reference
Shift (vs. 5-HT)

Compound 12
25 115 [17][18]

(CTWO0415)

Key Signhaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by piperidine-1-carboximidamide-based
compounds is crucial for rational drug design and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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